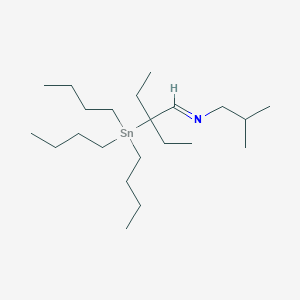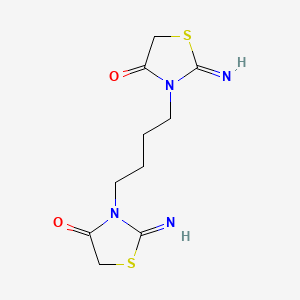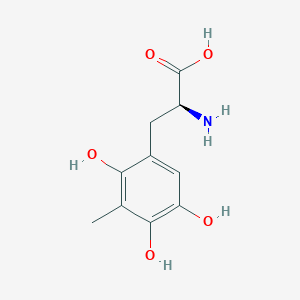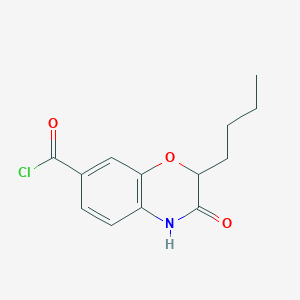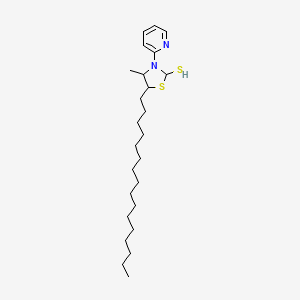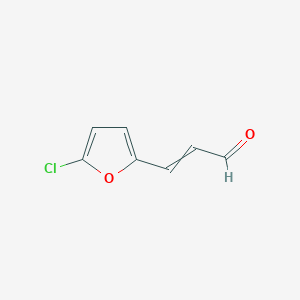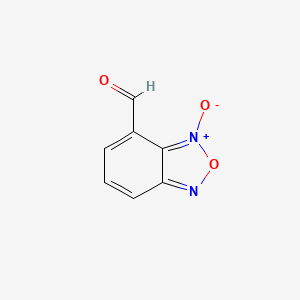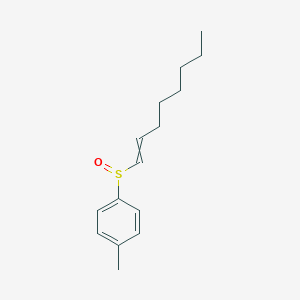![molecular formula C21H32O3Si2 B14588459 Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-70-6](/img/structure/B14588459.png)
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 2-(triethoxysilyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Ph2SiH+CH2=CH(Si(OEt)3)→Ph2SiCH2CH2Si(OEt)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with triethoxysilyl groups.
化学反応の分析
Types of Reactions
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as cobalt(II) chloride or rhodium.
Substitution: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethoxysilane can be used in the presence of metal catalysts.
Substitution: Hydrolysis can be carried out using water or aqueous acids.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Silanols and siloxanes.
科学的研究の応用
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Medicine: Investigated for its use in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone rubbers, adhesives, and coatings.
作用機序
The mechanism of action of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the compound can add across carbon-carbon multiple bonds, facilitated by metal catalysts. This reaction mechanism is crucial for its applications in organic synthesis and materials science .
類似化合物との比較
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the phenyl groups.
Trimethylsilyl Group Compounds: Compounds with trimethylsilyl groups exhibit similar chemical inertness and are used in various applications.
Uniqueness
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of both phenyl and triethoxysilyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both hydrophobicity and reactivity towards silica surfaces are desired.
特性
CAS番号 |
61210-70-6 |
|---|---|
分子式 |
C21H32O3Si2 |
分子量 |
388.6 g/mol |
IUPAC名 |
triethoxy-[2-[methyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C21H32O3Si2/c1-5-22-26(23-6-2,24-7-3)19-18-25(4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17H,5-7,18-19H2,1-4H3 |
InChIキー |
JUKCCOXXTHCFPG-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


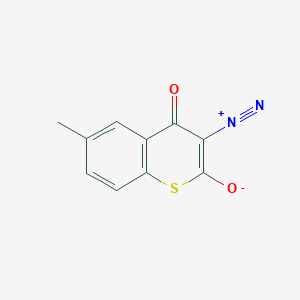
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
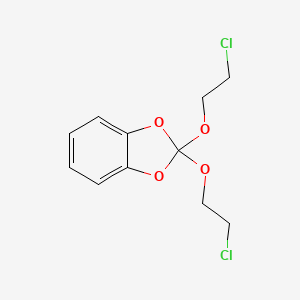
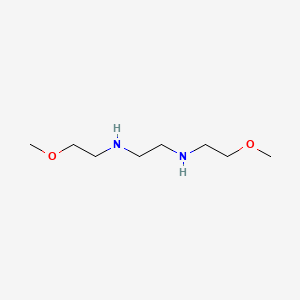
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
